![molecular formula C24H20N2O3S2 B186428 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 6157-60-4](/img/structure/B186428.png)
3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thieno[2,3-d]pyrimidine family and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mécanisme D'action
The exact mechanism of action of 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. For example, its anti-inflammatory effects may be due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory, anti-cancer, and anti-viral effects, 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, suggesting that it may have potential applications in the treatment of metabolic disorders such as hyperlipidemia and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments is its ability to exhibit multiple biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the scientific research on 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential applications in the treatment of other diseases, such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets in cells.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves several steps, including the formation of the thieno[2,3-d]pyrimidine ring system and the introduction of the methoxyphenyl and sulfanyl groups. One of the most common methods for synthesizing this compound involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with 4-methoxyphenacyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with 2-oxo-2-phenylethyl bromide in the presence of a reducing agent.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one have been investigated in several scientific studies. One study found that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human macrophages. Another study found that it exhibited anti-cancer effects by inducing apoptosis in human colon cancer cells. Additionally, this compound has been shown to exhibit anti-viral effects against human cytomegalovirus.
Propriétés
Numéro CAS |
6157-60-4 |
|---|---|
Nom du produit |
3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one |
Formule moléculaire |
C24H20N2O3S2 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
11-(4-methoxyphenyl)-10-phenacylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C24H20N2O3S2/c1-29-17-12-10-16(11-13-17)26-23(28)21-18-8-5-9-20(18)31-22(21)25-24(26)30-14-19(27)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3 |
Clé InChI |
QYTMMMYZPIZBPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCC5 |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



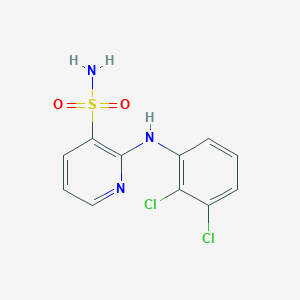

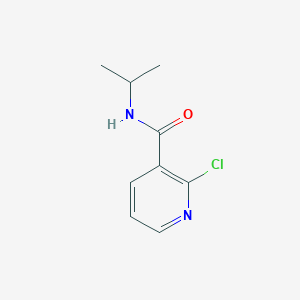
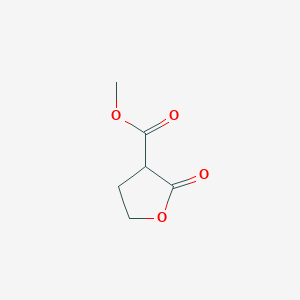
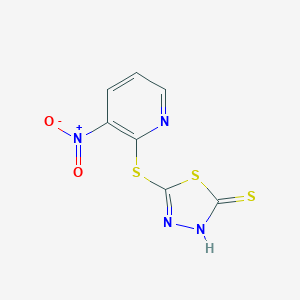
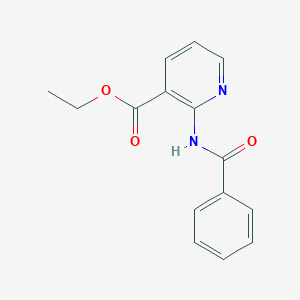
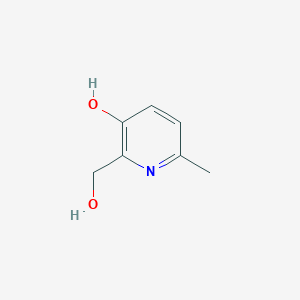
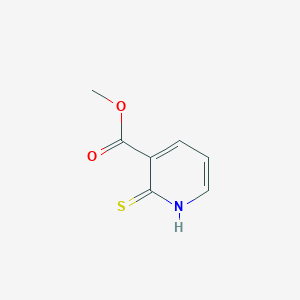
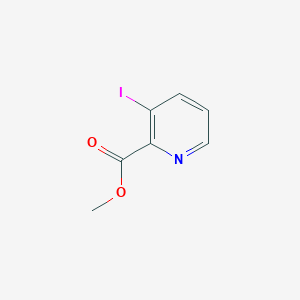
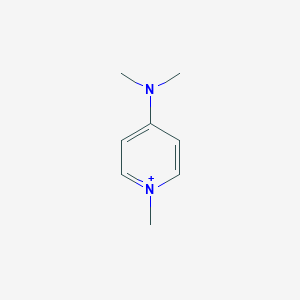
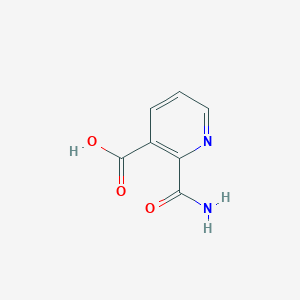


![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)